molecular formula C23H28N2O4S B3205895 N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 1040659-56-0

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide

Numéro de catalogue: B3205895
Numéro CAS: 1040659-56-0
Poids moléculaire: 428.5 g/mol
Clé InChI: UFFDVYJGTIIJKU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide is a synthetic small molecule provided for research purposes. This compound is intended for use in biochemical and pharmacological research, including in vitro assays and investigative studies. Its structure features an indoline core coupled with a cyclopentanecarbonyl group and an ethanesulfonamide moiety bearing a 4-methoxyphenyl ring, suggesting potential for targeted biological activity. Researchers are investigating its potential mechanisms and applications in various fields . The product is classified as For Research Use Only and must not be used for diagnostic, therapeutic, or any other human or veterinary applications. Researchers should consult the product's Certificate of Analysis for specific data on purity, stability, and handling procedures.

Propriétés

IUPAC Name

N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4S/c1-29-21-10-6-17(7-11-21)13-15-30(27,28)24-20-9-8-18-12-14-25(22(18)16-20)23(26)19-4-2-3-5-19/h6-11,16,19,24H,2-5,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFDVYJGTIIJKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Structural Analogues from Patent Literature

The European Patent Application (2022) describes sulfonamide derivatives with heterocyclic motifs, such as:

  • 2-(4-cyano-1H-pyrazol-1-yl)-N-((1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)ethanesulfonamide .
Feature Target Compound Patent Compound
Core Structure Indoline + cyclopentanecarbonyl Pyrrolo-triazolo-pyrazine + cyclopentane
Sulfonamide Linkage Ethanesulfonamide with 4-methoxyphenyl Ethanesulfonamide with 4-cyanopyrazole
Key Substituents 4-Methoxyphenyl, cyclopentane Cyano-pyrazole, ethyl group
Potential Target Likely kinase/GPCR (hydrophobic and polar motifs) Kinase inhibition (heterocyclic cores common in kinase binders)

Formoterol-Related Compounds

Formoterol impurities (2011) include 4-methoxyphenyl-containing ethanolamine derivatives, such as:

  • Formoterol-related compound A: 1-(3-Amino-4-hydroxyphenyl)-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethanol .
Feature Target Compound Formoterol-Related Compound A
4-Methoxyphenyl Group Ethanesulfonamide-linked Ethylamino-linked
Core Structure Indoline + sulfonamide Ethanolamine + aromatic diol
Therapeutic Relevance Unclear (structural hints at enzyme modulation) Beta-2 adrenergic receptor agonist (bronchodilator)

Key Insight : While both compounds incorporate 4-methoxyphenyl groups, the target compound’s sulfonamide and indoline scaffold distinguish it from beta-agonist pharmacophores.

Fentanyl Analogues

Legislative documents (2021) describe opioid derivatives with 4-methoxyphenyl substitutions, such as:

  • 4-Methoxybutyrylfentanyl : N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide .
Feature Target Compound 4-Methoxybutyrylfentanyl
4-Methoxyphenyl Group Ethanesulfonamide-linked Piperidinyl amide-linked
Core Structure Indoline + cyclopentanecarbonyl Piperidine + butanamide
Pharmacological Target Likely non-opioid (sulfonamide/indoline) Mu-opioid receptor agonist

Key Insight: The 4-methoxyphenyl group’s role varies widely—opioid activity in fentanyl analogues vs.

Research Findings and Implications

  • Sulfonamide vs. Amine Linkages: The target compound’s sulfonamide group enhances polarity compared to amine-linked analogues (e.g., Imp.
  • Heterocyclic Cores : Patent compounds prioritize nitrogen-rich heterocycles for kinase binding, whereas the indoline scaffold in the target compound may favor allosteric modulation or proteolytic resistance .
  • 4-Methoxyphenyl Utility : This substituent is versatile across drug classes, serving as a hydrophobic anchor in opioids (e.g., 4-methoxybutyrylfentanyl) and a polarity modulator in sulfonamides .

Q & A

Q. Table 1: Key Spectroscopic Data

ParameterExpected ValueReference
HRMS (m/z)437.15 [M+H]⁺
¹H NMR (CDCl₃)δ 7.25 (d, J=8.5 Hz, Ar-H)
Melting Point176–178°C

Advanced: How can contradictory data on its biological activity (e.g., cytotoxicity vs. non-toxicity) be resolved?

Methodological Answer:
Contradictions often arise from:

  • Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times (24h vs. 48h).
  • Solvent effects : Use DMSO concentrations ≤0.1% to avoid false positives .
  • Metabolic stability : Perform microsomal stability assays (e.g., liver microsomes) to assess if metabolites contribute to toxicity .
  • Dose-response validation : Use IC₅₀ values from 3+ independent replicates to confirm potency thresholds .

Advanced: What computational approaches are suitable for predicting its structure-activity relationships (SAR)?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with tubulin (target for anticancer activity) .
  • QSAR modeling : Correlate substituent electronic properties (e.g., Hammett σ values for methoxy groups) with cytotoxicity .
  • MD simulations : Assess binding stability (≥50 ns trajectories) to identify critical residues (e.g., β-tubulin’s taxane site) .

Advanced: How should in vivo pharmacokinetic studies be designed to evaluate bioavailability?

Methodological Answer:

  • Animal models : Use Sprague-Dawley rats (n=6/group) for oral and IV administration.
  • Bioanalytical methods : LC-MS/MS quantification in plasma (LOQ ≤1 ng/mL) .
  • Key parameters : Calculate AUC₀–24h, Cₘₐₓ, and t₁/₂. Optimize formulations (e.g., PEGylation) if oral bioavailability is <20% .

Basic: What stability tests are critical for ensuring compound integrity under experimental conditions?

Methodological Answer:

  • Forced degradation studies : Expose to heat (40°C), light (UV, 48h), and pH extremes (1–13) .
  • HPLC monitoring : Track degradation products (e.g., sulfonic acid from hydrolysis).
  • Lyophilization : For long-term storage, lyophilize in amber vials at -80°C .

Advanced: How can researchers assess its selectivity against off-target enzymes (e.g., carbonic anhydrase vs. tubulin)?

Methodological Answer:

  • Panel screening : Test against 50+ kinases/enzymes (e.g., Eurofins KinaseProfiler).
  • Crystallography : Resolve co-crystal structures to identify binding motifs (e.g., sulfonamide-Zn²⁺ interaction in carbonic anhydrase) .
  • Thermal shift assays : Measure ΔTm to quantify target engagement specificity .

Advanced: What strategies address enantiomeric effects in its pharmacological profile?

Methodological Answer:

  • Chiral separation : Use HPLC with cellulose-based columns (e.g., Chiralpak IC).
  • Stereochemical analysis : Compare CD spectra and optical rotation with synthetic standards .
  • In vivo enantiomer testing : Evaluate pharmacokinetic differences (e.g., AUC ratio of R/S forms) .

Basic: How to troubleshoot low solubility in aqueous buffers for in vitro assays?

Methodological Answer:

  • Co-solvent systems : Use 10% Cremophor EL or cyclodextrin inclusion complexes.
  • pH adjustment : Solubilize via protonation (pH <4 for sulfonamide NH) .
  • Sonication : Apply pulsed ultrasound (30s, 40kHz) to disperse aggregates .

Advanced: What hybrid computational-experimental frameworks resolve contradictions in receptor-binding predictions?

Methodological Answer:

  • Meta-analysis : Integrate datasets from heterologous receptor expression (e.g., Saito et al.’s 52-receptor panel) with ML-predicted features .
  • Receptor-response modeling : Validate using in vitro binding assays (SPR or ITC) to refine docking scores .
  • Feature clustering : Apply PCA to identify non-overlapping chemical descriptors (e.g., logP vs. polar surface area) causing divergence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide
Reactant of Route 2
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.